N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)benzamide
Description
N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)benzamide is a quinazolinone-derived compound featuring a benzamide scaffold substituted with a cyclopentyl group at the amide nitrogen. The quinazolinone core is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The cyclopentyl substituent introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and target binding compared to simpler alkyl or aryl analogs.
Properties
IUPAC Name |
N-cyclopentyl-2-(4-oxoquinazolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19(22-14-7-1-2-8-14)16-10-4-6-12-18(16)23-13-21-17-11-5-3-9-15(17)20(23)25/h3-6,9-14H,1-2,7-8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVLOUWGZDTRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a base such as potassium carbonate.
Formation of Benzamide Moiety: The benzamide moiety can be introduced by reacting the quinazolinone intermediate with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzoyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Oxidized derivatives of the quinazolinone core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)benzamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The physical properties of quinazolinone-benzamide derivatives vary significantly with substituents. Key comparisons include:
Key Observations :
- Melting Points : Alkyl/aryl substituents (e.g., ethyl, bromophenyl) correlate with higher melting points (207–288°C), likely due to enhanced crystallinity . The cyclopentyl analog’s melting point is unreported but expected to align with bulky substituents.
Core Modifications
- Quinazolinone Substitutions: Fluorine at position 6 (e.g., 3k, 3l ) or chloro/methyl groups (e.g., compounds in ) alter electronic properties and hydrogen-bonding capacity, affecting target interactions.
- Benzamide Modifications : The cyclopentyl group distinguishes this compound from simpler amides (e.g., ethyl in 3h or phenethyl in 3f ). Bulky substituents may hinder or enhance binding to enzymes like carbonic anhydrase, as seen in sulfonamide analogs .
Key Advantages and Limitations
- Advantages: Enhanced lipophilicity for improved bioavailability compared to polar analogs (e.g., 3h ). Potential for selective target binding due to steric effects.
- Limitations :
- Reduced solubility may limit formulation options.
- Synthetic complexity compared to simpler alkyl/aryl analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
